Prothionamide
概要
説明
Synthesis Analysis
Although specific studies detailing the synthesis of prothionamide were not found, the exploration of new formulations, such as Chitosan nanoparticles for pulmonary delivery, represents a significant advancement in its administration. This method aims to sustain drug release for several hours in the lungs, potentially overcoming limitations related to its conventional oral route (Debnath et al., 2018)[https://consensus.app/papers/development-evaluation-chitosan-nanoparticles-based-debnath/057e4b51e2f95b869ef9849762497256/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic studies of prothionamide have been investigated using density functional theory. These studies provide insights into the anharmonic and harmonic vibrational spectra, NBO analysis, and Electron Localization Function of prothionamide, contributing to a deeper understanding of its chemical behavior (Yilmaz & Bolukbasi, 2016)[https://consensus.app/papers/structure-spectroscopic-studies-prothionamide-density-yilmaz/e52477a12fe75207abea959d9e81848b/?utm_source=chatgpt].
Chemical Reactions and Properties
Investigations into the chemical reactions of prothionamide, particularly its activation and metabolism into active forms within the body, are crucial for understanding its pharmacological effects. For example, studies on its ex vivo conversion to prothionamide sulfoxide highlight the importance of enzymatic activation for its antimicrobial activity (Trivedi et al., 2013)[https://consensus.app/papers/conversion-prodrug-prothionamide-sulfoxide-extraction-trivedi/a3ddfb14ebab59a78ca1e0f8a173d212/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties of prothionamide, including solubility and particle size distribution, are critical for the development of effective pharmaceutical formulations. Research into solubilizing prothionamide with micelles of an amphiphilic acrylic acid oligomer has shown potential for improving its delivery and effectiveness in treatment applications (Sizova et al., 2017)[https://consensus.app/papers/solubilization-prothionamide-micelles-acid-oligomer-sizova/e13685f3a9c5524a9a71126fc1c0be20/?utm_source=chatgpt].
Chemical Properties Analysis
Understanding the chemical properties of prothionamide, such as its behavior in various chemical environments and interactions with biological molecules, is essential for optimizing its therapeutic potential. While specific studies focusing solely on the chemical properties of prothionamide were not identified, ongoing research into its pharmacokinetics, metabolism, and efficacy continues to contribute valuable knowledge to this area.
科学的研究の応用
Summary of the Application
Prothionamide is widely used as an antituberculosis drug. It’s an important component for multidrug-resistant tuberculosis treatment regimens and for treatment of tuberculous meningitis in adults and children .
Methods of Application
Prothionamide is administered orally. An oral daily dose of 15–20 mg/kg with a maximum daily dose of 1000 mg is recommended in adults and children to achieve serum concentrations shown to be efficacious in tuberculosis treatment .
Results or Outcomes
Prothionamide has proven efficacy in clinical studies. A recent systematic study argues that prothionamide is slightly better than ethionamide in treating MDR-TB patients .
Increasing the Solubility of Prothionamide
Summary of the Application
Research has been conducted to increase the solubility of Prothionamide by creating solid dispersions with polyethylene glycol-1500, polyvinylpyrrolidone-10000, and β-cyclodextrin .
Methods of Application
The research involved studying the water solubility of Prothionamide and its solid dispersions with the mentioned substances. The most promising results were obtained with the solid dispersion with polyvinylpyrrolidone .
Results or Outcomes
The solid dispersion with polyvinylpyrrolidone provided a 2.6-fold general increase of drug’s solubility and about a 6-fold dissolution rate increase .
Molecular Characterization of Prothionamide-Resistant Mycobacterium tuberculosis
Summary of the Application
Research has been conducted to understand the molecular characteristics of Prothionamide-resistant Mycobacterium tuberculosis (MTB) isolates .
Methods of Application
The study involved the analysis of MTB isolates from southern China. The aim was to investigate the prevalence of resistance-causing mutations .
Results or Outcomes
The study found a high diversity of genetic mutations conferring Prothionamide resistance among MTB isolates from southern China. Mutations in inhA, ethA, mshA, and ndh genes confer increased resistance of MTB to Prothionamide .
Treatment of Lepromatous Leprosy
Summary of the Application
Prothionamide has demonstrated good efficacy in clinical studies for the treatment of lepromatous leprosy .
Methods of Application
Prothionamide is administered orally. In a clinical trial with leprosy patients, Prothionamide outperformed ethionamide at the same dose (250 or 500 mg/day) .
Results or Outcomes
The study showed that Prothionamide is effective in the treatment of lepromatous leprosy .
Treatment of Multidrug-Resistant Tuberculosis (MDR-TB)
Summary of the Application
Prothionamide, a member of thioamides, has been widely used for many years in the treatment of MDR-TB . It is now included in group C of the WHO recommended drugs for rifampicin-resistant and multidrug-resistant tuberculosis (MDR) treatment .
Methods of Application
Prothionamide is administered orally. The World Health Organization recommends using prothionamide or ethionamide, along with three other anti-TB drugs, during the intensive phase of treatment .
Results or Outcomes
Prothionamide has proven efficacy in clinical studies. A recent systematic study argues that prothionamide is slightly better than ethionamide in treating MDR-TB patients .
Drug Formulation and Delivery
Summary of the Application
Research has been conducted to increase the solubility of Prothionamide by creating solid dispersions with polyethylene glycol-1500, polyvinylpyrrolidone-10000, and β-cyclodextrin .
Methods of Application
The research involved studying the water solubility of Prothionamide and its solid dispersions with the mentioned substances. The most promising results were obtained with the solid dispersion with polyvinylpyrrolidone .
Results or Outcomes
The solid dispersion with polyvinylpyrrolidone provided a 2.6-fold general increase of drug’s solubility and about a 6-fold dissolution rate increase .
Safety And Hazards
将来の方向性
There is a dire need for the development of more effective TB drugs, adjunct therapies, and vaccines in order to improve the treatment outcomes . New treatment strategies, new chemical entities, herbal drugs, new drug regimens, and vaccines are being developed to treat both drug-susceptible and drug-resistant TB disease .
特性
IUPAC Name |
2-propylpyridine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDIULHPQTYCLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045940 | |
Record name | Prothionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protionamide | |
CAS RN |
14222-60-7 | |
Record name | Prothionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14222-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protionamide [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protionamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12667 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Protionamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prothionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Protionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTIONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76YOO33643 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。